molecular formula C6H9NO B8712071 6-Oxohexanenitrile CAS No. 3523-02-2

6-Oxohexanenitrile

Cat. No.: B8712071
CAS No.: 3523-02-2
M. Wt: 111.14 g/mol
InChI Key: ROLXEZSIIQQWRL-UHFFFAOYSA-N
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Description

6-Oxohexanenitrile (CAS varies by derivative; e.g., 884504-62-5 for the 2-bromophenyl variant) is an organic compound featuring a six-carbon aliphatic chain with a ketone group (oxo) at the sixth carbon and a nitrile group (-C≡N) at the terminal position. Its derivatives often include aromatic or heterocyclic substituents, such as bromophenyl, fluorophenyl, or pyridyl groups, which significantly alter its physicochemical properties and applications .

Properties

CAS No.

3523-02-2

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

6-oxohexanenitrile

InChI

InChI=1S/C6H9NO/c7-5-3-1-2-4-6-8/h6H,1-4H2

InChI Key

ROLXEZSIIQQWRL-UHFFFAOYSA-N

Canonical SMILES

C(CCC#N)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Functional Groups : Ketone (C=O) and nitrile (C≡N).
  • Molecular Formula: Base structure C₆H₉NO; derivatives vary (e.g., C₁₂H₁₁BrNO for 6-(4-bromophenyl)-6-oxohexanenitrile) .
  • Applications : Primarily used in pharmaceutical research (e.g., as intermediates in drug synthesis) and industrial chemistry .

Comparison with Similar Compounds

The following table and analysis compare 6-Oxohexanenitrile with structurally or functionally related compounds:

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound C₆H₉NO Ketone, nitrile 111.14 Pharmaceutical intermediates; industrial research
6-Aminohexanenitrile C₆H₁₁N₂ Amine, nitrile 112.17 Precursor for nylon-6 synthesis
5-Hexenenitrile C₆H₉N Alkene, nitrile 95.15 Organic synthesis (e.g., hydrocyanation)
2-Hexanone C₆H₁₂O Ketone 100.16 Solvent; industrial degreasing agent
7-Chloroheptanenitrile C₇H₁₀ClN Chloride, nitrile 143.62 Agrochemical intermediates

Structural and Functional Differences

  • 6-Aminohexanenitrile: Replaces the ketone group with an amine (-NH₂), enabling polymerization into polyamides like nylon-6 .
  • 5-Hexenenitrile : Contains a double bond instead of a ketone, making it reactive in addition reactions (e.g., catalytic hydrogenation) .
  • 2-Hexanone: A simple ketone lacking the nitrile group; primarily used as a solvent due to its low polarity .
  • Aromatic Derivatives : Substituted variants (e.g., 6-(4-fluorophenyl)-6-oxohexanenitrile) exhibit enhanced stability and bioactivity, making them valuable in drug discovery .

Physicochemical Properties

  • Boiling Points: this compound derivatives (e.g., bromophenyl variant) have higher boiling points (~250–300°C) due to aromatic substituents, compared to 2-hexanone (127°C) .
  • Polarity: The nitrile group increases polarity compared to 2-hexanone, enhancing solubility in polar aprotic solvents.

Research and Industrial Significance

  • Pharmaceuticals : Derivatives like 6-(2-chloro-3-pyridyl)-6-oxohexanenitrile (CAS 890100-78-4) are explored for antiviral or anticancer activity .
  • Materials Science: 6-Aminohexanenitrile’s role in polymer production highlights the versatility of nitrile-containing compounds .

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